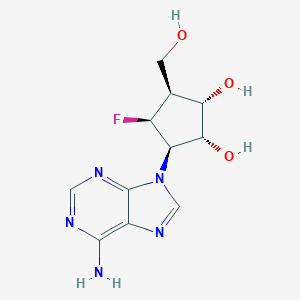

2-(2-Phenoxyethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Phenoxyethoxy)aniline is a chemical compound that is a part of the aniline derivatives. These compounds are significant in various chemical reactions and have been studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of aniline derivatives involves multiple steps, including high-pressure hydrolysis, reduction reactions, and addition reactions. The synthesis approaches aim for high yield, good quality, and minimal environmental pollution. Techniques such as elemental analyses, IR spectra, and 1H NMR are employed to characterize the product structure (Wen Zi-qiang, 2007).

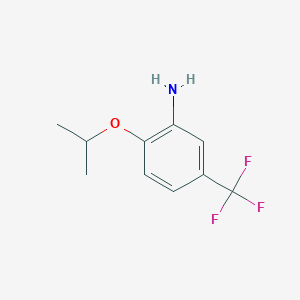

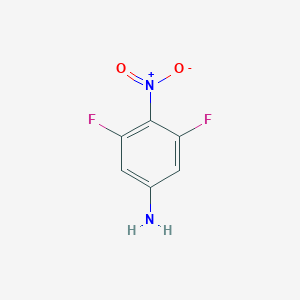

Molecular Structure Analysis

The molecular structure of aniline derivatives, including 2-(2-Phenoxyethoxy)aniline, can be characterized using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR. X-ray diffraction analysis helps in understanding the crystal structure, providing insights into the molecular conformation and interactions within the compound (Qing-mei Wu et al., 2021).

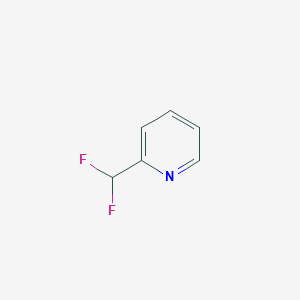

Chemical Reactions and Properties

Aniline derivatives engage in various chemical reactions, including oxidative coupling, catalytic oxidation, and copolymerization. These reactions demonstrate the versatility and reactivity of aniline derivatives in different chemical environments. The outcomes of these reactions, such as the synthesis of polymers and oxidation products, are significant for understanding the chemical behavior of these compounds (Shengxiao Zhang et al., 2009).

Physical Properties Analysis

The physical properties of 2-(2-Phenoxyethoxy)aniline derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. These properties are influenced by the molecular structure and substituents on the aniline ring.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and redox behavior, are key to understanding the applications and reactions of 2-(2-Phenoxyethoxy)aniline derivatives. Studies on the copolymerization and electrochemical properties provide valuable information on the conductive and redox characteristics of these compounds (Shao-lin Mu, 2004).

Wissenschaftliche Forschungsanwendungen

-

Biomedical Field

- Polyaniline, a compound structurally related to 2-(2-Phenoxyethoxy)aniline, has been used in the biomedical field . It’s used in the synthesis of hydrogels which have applications in drug delivery, biomedical devices, tissue engineering, storage devices, sensors, photocatalysis, and adsorption .

- The methods of application vary depending on the specific use. For instance, in drug delivery, the hydrogel can be loaded with a drug and then administered to the body where it will release the drug in a controlled manner .

- The outcomes of using polyaniline in these applications have been promising, with improved drug delivery and tissue engineering outcomes reported .

-

Electrochemical Field

- Polyaniline and its derivatives have also found applications in the electrochemical field . They’ve been used in the fabrication of electrodes for supercapacitors and as bistable memory devices .

- The methods of application involve the deposition of the polyaniline on the electrode surface .

- The outcomes have shown improved energy storage and memory capabilities .

-

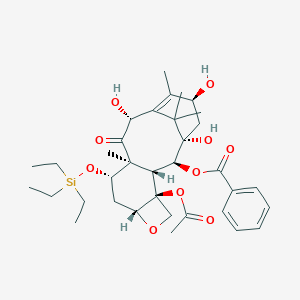

Drug Delivery

- Lipid nanoparticles have been used for drug delivery . These nanoparticles can encapsulate both hydrophobic and hydrophilic drugs, improving their delivery to the target site .

- The methods of application involve the encapsulation of the drug within the nanoparticle, which is then administered to the body .

- The outcomes have shown improved drug delivery, with the nanoparticles able to deliver the drug to the target site more effectively .

-

Tissue Engineering

- Polyaniline has been used in tissue engineering . It’s been used in the fabrication of scaffolds that can support cell growth and tissue regeneration .

- The methods of application involve the fabrication of the scaffold, which is then seeded with cells .

- The outcomes have shown improved tissue regeneration, with the scaffolds supporting cell growth and differentiation .

-

Storage Devices

-

Sensors

- Polyaniline has been used in the fabrication of gas sensors and biosensors . The sensors can detect various gases and biological agents .

- The methods of application involve the fabrication of the sensor, which is then exposed to the target gas or biological agent .

- The outcomes have shown improved sensing capabilities, with the sensors able to detect the target gas or biological agent with high sensitivity and selectivity .

Eigenschaften

IUPAC Name |

2-(2-phenoxyethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCFHGUDMYDGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40580053 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethoxy)aniline | |

CAS RN |

114012-05-4 |

Source

|

| Record name | 2-(2-Phenoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40580053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)